molecular formula C8H7NO2 B175083 7-Hydroxyindolin-2-one CAS No. 10238-74-1

7-Hydroxyindolin-2-one

Cat. No. B175083
CAS RN: 10238-74-1
M. Wt: 149.15 g/mol
InChI Key: JHVZKSRFHWHETG-UHFFFAOYSA-N
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Description

7-Hydroxyindolin-2-one is a bioactive molecule produced by the gut microbiota. It is one of the metabolites of indole, which are being investigated as potential biomarkers for various diseases .


Synthesis Analysis

An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .


Molecular Structure Analysis

The molecular structure of 7-Hydroxyindolin-2-one was confirmed by single crystal XRD analysis .


Chemical Reactions Analysis

The gut microbiota produces a variety of bioactive molecules that facilitate host–microbiota interaction. The metabolism and distribution of indole, indolin-2-one, isatin, and 3-hydroxyindolin-2-one were investigated .

Scientific Research Applications

  • Neuropharmacology and Receptor Studies :

    • 5-Hydroxyindole (a related compound) potentiates human α7 nicotinic receptor-mediated responses and enhances acetylcholine-induced glutamate release in rat cerebellar slices, suggesting its role in modulating neurotransmitter release and synaptic plasticity (Zwart et al., 2002).
  • Medicinal Chemistry and Drug Synthesis :

    • 7-Hydroxyquinolin-2(1H)-one, a structurally related compound, is a key intermediate in the synthesis of the antipsychotic drug Brexpiprazole, highlighting its significance in drug development (Reddy et al., 2018).
  • Fluorescence and Imaging Applications :

    • A study demonstrated the use of a fluorescent probe based on 7-hydroxyquinoline for monitoring biological Zn(II), indicating its potential application in cellular imaging and fluorescence-based detection (Chen et al., 2009).
  • Synthesis of Alkaloids and Organic Compounds :

    • Research on the synthesis of 3-hydroxyindolin-2-one alkaloids, such as donaxaridine and convolutamydines, through enolization–Claisen rearrangement of 2-allyloxyindolin-3-ones, showcases the chemical versatility and importance of hydroxyindolinones in organic synthesis (Kawasaki et al., 2004).
  • Chemodosimeter and Environmental Sensing :

    • A coumarin-based chemodosimeter for Cu2+ in water, which includes a hydroxyindolinone derivative, highlights its utility in environmental monitoring and detection of metal ions (Zhou et al., 2011).

properties

IUPAC Name

7-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-6-3-1-2-5-4-7(11)9-8(5)6/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVZKSRFHWHETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxyindolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ZY Xu, YF Xi, WY Zhou, LL Lou, XB Wang… - Biochemical Systematics …, 2020 - Elsevier
Phytochemical investigation of the leaves of Isatis tinctoria Linnaeus led to the isolation of thirty compounds, including thirteen indole alkaloids (1–13), seven quinazolinone alkaloids (14…
Number of citations: 4 www.sciencedirect.com
KH Hama Aziz, KM Omer, A Mahyar, H Miessner… - Coatings, 2019 - mdpi.com
Diclofenac (DCF) and ibuprofen (IBP) are common pharmaceutical residues that have been detected in the aquatic system. Their presence in the aquatic environment has become an …
Number of citations: 42 www.mdpi.com
KHH Aziz, D Moeller, I Khorshid, M Amin - 2018 - researchgate.net
The effectivity and efficiencies of ozonation and various advanced oxidation processes (AOPs) based on photocatalysis and non-thermal plasma generated by a dielectric barrier …
Number of citations: 4 www.researchgate.net

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